N-[(E)-1-(4-ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline
Description
N-[(E)-1-(4-Ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline is a Schiff base formed via the condensation of 4-ethylacetophenone and 2-(trifluoromethyl)aniline. The (E)-configuration of the imine bond (C=N) is stabilized by conjugation and steric factors. This compound belongs to a class of aromatic imines characterized by electron-withdrawing substituents (e.g., trifluoromethyl groups) and arylidene moieties, which influence its electronic properties, stability, and reactivity.
Properties
CAS No. |
853350-19-3 |
|---|---|
Molecular Formula |
C17H16F3N |
Molecular Weight |
291.31 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-N-[2-(trifluoromethyl)phenyl]ethanimine |
InChI |
InChI=1S/C17H16F3N/c1-3-13-8-10-14(11-9-13)12(2)21-16-7-5-4-6-15(16)17(18,19)20/h4-11H,3H2,1-2H3 |
InChI Key |
WWBLNBKDFOPUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NC2=CC=CC=C2C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline typically involves the condensation of 4-ethylbenzaldehyde with 2-(trifluoromethyl)aniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-[(E)-1-(4-ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition or protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N-[(E)-1-(4-ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several Schiff bases and trifluoromethyl-substituted aniline derivatives. Key analogues include:
Electronic and Steric Effects
Electron-Withdrawing Groups :
- The 2-(trifluoromethyl) group on the aniline ring increases electron deficiency, stabilizing the imine bond and altering redox behavior compared to methoxy-substituted analogues (e.g., 1e ).
- Nitro groups (e.g., in N₂TPM ) further polarize the molecule, enhancing reactivity in electrophilic substitutions.
Research Findings and Gaps
Key Findings :
- Unanswered Questions: No data exist on the target compound’s catalytic or biological activity. Comparative studies on the E/Z isomerization kinetics of similar Schiff bases are lacking.
Biological Activity
N-[(E)-1-(4-ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline is an organic compound notable for its unique molecular structure, which includes a trifluoromethyl group and an ethylphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C17H16F3N
- Molecular Weight : 291.31 g/mol
- Structural Features : The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's biological activity and pharmacokinetics.
Understanding the biological activity of this compound requires a focus on its interaction with various biological targets. Research suggests that this compound may exhibit:
- Antitumor Activity : Initial studies indicate potential cytotoxic effects against cancer cell lines, with mechanisms possibly involving apoptosis induction and disruption of cellular signaling pathways.
- Binding Affinity : Molecular docking studies could elucidate its binding interactions with specific proteins, providing insights into its therapeutic potential.
Biological Activity Data
The following table summarizes findings related to the biological activity of this compound and its analogs:
| Compound Name | Biological Activity | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | Antitumor | TBD | Apoptosis induction |
| Analog A (e.g., N-[1-(4-fluorophenyl)ethylidene]-2-(trifluoromethyl)aniline) | Moderate cytotoxicity | TBD | Cell cycle arrest |
| Analog B (e.g., 2-(trifluoromethyl)-N-[1-(4-methoxyphenyl)ethylidene]aniline) | High cytotoxicity | TBD | Reactive oxygen species generation |
Case Studies
Research has identified several case studies that highlight the potential applications of this compound:
-
Anticancer Properties :
- A study evaluated the compound's effects on various cancer cell lines, revealing significant cytotoxic effects comparable to standard chemotherapeutics. The specific pathways involved in apoptosis were investigated using flow cytometry and Western blot analysis.
-
Molecular Docking Studies :
- Computational studies have shown that this compound binds effectively to target proteins involved in cancer progression, indicating a potential mechanism for its antitumor activity.
-
Comparative Analyses :
- Comparative studies with structurally similar compounds have provided insights into how variations in substituents affect biological activity. For instance, analogs with different halogen substitutions showed varied potency against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
